

# molecular structure and formula of 1,2dibromoheptane

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Compound of Interest

Compound Name: 1,2-Dibromoheptane

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# An In-depth Technical Guide to 1,2-Dibromoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **1,2-dibromoheptane**, a halogenated alkane with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities.

## **Molecular Structure and Formula**

**1,2-Dibromoheptane** is a vicinal dibromide derivative of heptane. Its chemical structure consists of a seven-carbon aliphatic chain with two bromine atoms attached to the first and second carbon atoms.

Molecular Formula: C<sub>7</sub>H<sub>14</sub>Br<sub>2</sub>[1][2][3]

• IUPAC Name: **1,2-dibromoheptane**[2]

CAS Registry Number: 42474-21-5[1][2]

Molecular Weight: 257.99 g/mol [2]

• SMILES: CCCCC(Br)CBr[1]



• InChikey: CKVJSNYSBIZAAE-UHFFFAOYSA-N[1]

## **Physicochemical Properties**

The following table summarizes the key quantitative data for **1,2-dibromoheptane**.

Property	Value	Source
Boiling Point	228 °C at 760 mmHg	[3]
Density	1.51 g/cm <sup>3</sup>	[3]
Refractive Index	1.4986	[3]
Flash Point	100.8 °C	[3]
Vapor Pressure	0.113 mmHg at 25°C	[3]
LogP	3.72510	[3]

## **Experimental Protocols**

1. Synthesis of **1,2-Dibromoheptane** via Bromination of 1-Heptene

The most common method for the synthesis of **1,2-dibromoheptane** is the electrophilic addition of bromine (Br<sub>2</sub>) to **1**-heptene.[3] This reaction typically proceeds with high yield and anti-stereoselectivity.

#### Materials:

- 1-Heptene
- Liquid Bromine (Br2)
- Dichloromethane (CH2Cl2) or other suitable inert solvent
- Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution (for quenching)
- Sodium bicarbonate (NaHCO<sub>3</sub>) solution (for washing)



- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) (for drying)
- Round-bottom flask
- · Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-heptene in dichloromethane and cool the solution in an ice bath to 0-5 °C.
- Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to
  the stirred solution of 1-heptene. The characteristic red-brown color of bromine should
  disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine
  color is observed.
- After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **1,2-dibromoheptane**.



- The product can be further purified by vacuum distillation.
- 2. Characterization of **1,2-Dibromoheptane**
- a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **1,2-dibromoheptane**.

- ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the connectivity of protons in the molecule. Key expected signals include a multiplet for the proton on the carbon bearing a bromine atom and adjacent to the CH<sub>2</sub>Br group, a multiplet for the diastereotopic protons of the CH<sub>2</sub>Br group, and multiplets for the protons of the pentyl chain.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the carbons bonded to bromine atoms being significantly downfield shifted.

#### General Protocol:

- Dissolve a small amount of purified 1,2-dibromoheptane in a deuterated solvent (e.g., CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a standard NMR spectrometer.
- Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
- b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **1,2-dibromoheptane**.

General Protocol:



- Introduce a dilute solution of the sample into the mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method.
- Ionize the sample using a suitable technique, such as electron ionization (EI).
- The mass analyzer will separate the ions based on their mass-to-charge ratio (m/z).
- The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of **1,2-dibromoheptane**. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br<sub>2</sub> (approximately 1:2:1 ratio for M, M+2, and M+4) will be observed for the molecular ion and bromine-containing fragments.

# **Logical Workflow for Synthesis and Characterization**

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **1,2-dibromoheptane**.



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Caption: Workflow for the synthesis and characterization of **1,2-dibromoheptane**.



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